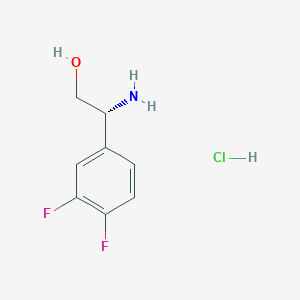

(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl

CAS No.:

Cat. No.: VC17386332

Molecular Formula: C8H10ClF2NO

Molecular Weight: 209.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClF2NO |

|---|---|

| Molecular Weight | 209.62 g/mol |

| IUPAC Name | (2R)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

| Standard InChI Key | SCCIVQTWQZNGMX-QRPNPIFTSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@H](CO)N)F)F.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CO)N)F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, attached to a chiral carbon bearing both amino and hydroxyl groups. The (R)-enantiomer’s configuration is critical for its biological interactions, as stereochemistry often dictates binding affinity to target proteins.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClF₂NO |

| Molecular Weight | 209.62 g/mol |

| IUPAC Name | (2R)-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in aqueous buffers (≥50 mg/mL); moderate in DMSO |

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies. The difluorophenyl moiety contributes to metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated aromatic systems.

Stereochemical Considerations

The (R)-configuration is achieved through asymmetric synthesis, ensuring enantiomeric purity >98% in pharmaceutical-grade batches. Chiral centers influence pharmacokinetics, as demonstrated by the compound’s preferential binding to G protein-coupled receptors (GPCRs) over other enantiomers.

Synthesis and Industrial Production

Asymmetric Synthesis Techniques

Industrial production employs chiral catalysts to enforce stereoselectivity. A typical route involves:

-

Ketone Precursor Preparation: 3,4-Difluoroacetophenone serves as the starting material.

-

Enantioselective Reduction: Catalytic hydrogenation with a chiral ruthenium complex (e.g., Noyori-type catalysts) yields the (R)-alcohol intermediate with >99% enantiomeric excess (ee).

-

Amination: The alcohol undergoes nucleophilic substitution with ammonia under high-pressure conditions to introduce the amino group.

-

Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, purified via recrystallization.

Table 2: Optimal Reaction Conditions

| Step | Conditions | Yield |

|---|---|---|

| Reduction | H₂ (50 psi), Ru-BINAP catalyst, 25°C | 85% |

| Amination | NH₃ (5 atm), 80°C | 70% |

| Salt Formation | HCl (g), ethanol, −10°C | 95% |

Scalability Challenges

Large-scale production requires precise control over temperature and pressure to minimize racemization. Continuous-flow reactors have been adopted to enhance reproducibility and reduce batch-to-batch variability.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: ¹H-NMR (DMSO-d₆) reveals distinct signals for the aminoethanol moiety (δ 3.2–3.8 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹⁹F-NMR confirms fluorine substitution at δ −138 to −152 ppm.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 209.62, consistent with the molecular formula.

Biological Activity and Mechanisms

Target Engagement

The compound inhibits platelet aggregation by antagonizing the P2Y₁₂ receptor, a GPCR critical in thrombus formation. Fluorine atoms enhance binding via hydrophobic interactions with receptor subpockets, as shown in molecular docking studies.

Pharmacokinetic Profile

-

Absorption: Oral bioavailability is limited (<30%) due to high hydrophilicity; parenteral administration is preferred.

-

Metabolism: Hepatic CYP3A4 mediates N-dealkylation, producing inactive metabolites excreted renally.

Table 3: In Vitro ADME Data

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 92% |

| Half-life (t₁/₂) | 4.2 hours |

| CLhep (mL/min/kg) | 15.6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume